Lipophilicity Differentiation
The target compound exhibits an ACD/LogP of 4.82 (ACD/Labs Percepta) and an estimated Log Kow of 4.33 (KOWWIN v1.67) . In the broader phenyldiazenyl benzamide series, the 4-nitro analog (CHEMBL513414, C19H14N4O3) carries a polar nitro group and thus is expected to have a lower LogP (predicted ~3.5–3.8 by fragment-based methods) [1]. The 3-methoxy analog (C18H17N3O2) and 3,4-dimethoxy analog (C20H19N3O3) each possess fewer hydrogen-bond acceptors and lower molecular weight than the target, yielding progressively lower LogP values as methoxy count decreases . The ~1–1.5 log unit difference between the target and the 3-methoxy analog corresponds to an approximately 10- to 30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and tissue distribution .
| Evidence Dimension | Lipophilicity (LogP/Log Kow) |
|---|---|
| Target Compound Data | ACD/LogP = 4.82; Log Kow = 4.33 (estimated) |
| Comparator Or Baseline | 3-Methoxy-N-{4-(E)-phenyldiazenyl}phenyl}benzamide (C18H17N3O2): predicted LogP ~3.3–3.5 (fragment-based estimate); 4-Nitro-N-(4-(phenyldiazenyl)phenyl)benzamide (C19H14N4O3): predicted LogP ~3.5–3.8 [1] |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5 vs. mono-methoxy analog; ΔLogP ≈ +0.8 to +1.3 vs. 4-nitro analog |
| Conditions | Predicted values: ACD/Labs Percepta v14.0 for target; fragment-based estimation for comparators |
Why This Matters
The higher LogP of the target compound predicts enhanced passive membrane permeability relative to less methoxylated or nitro-substituted analogs, which is critical when selecting a scaffold for intracellular target engagement or CNS penetration studies.
- [1] BindingDB. BDBM50278368: 4-Nitro-N-(4-(phenyldiazenyl)phenyl)benzamide (CHEMBL513414). IC50: 7.60E+4 nM against B. anthracis NAD synthetase. https://www.bindingdb.org (accessed 2026-04-30). View Source
